molecular formula C9H14O7S B13055364 (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate

(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate

Cat. No.: B13055364
M. Wt: 266.27 g/mol
InChI Key: QIEKMISTMPEKIE-ULAWRXDQSA-N
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Description

(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate is a complex organic compound with a unique structure that includes a tetrahydrofuro[2,3-D][1,3]dioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate typically involves multiple steps, starting from readily available starting materials

    Formation of the Tetrahydrofuro[2,3-D][1,3]dioxol Ring System: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioethers

Scientific Research Applications

(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methanesulfonate ester can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Properties

Molecular Formula

C9H14O7S

Molecular Weight

266.27 g/mol

IUPAC Name

[(3aR,5S,6S,6aR)-5-formyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate

InChI

InChI=1S/C9H14O7S/c1-9(2)14-7-6(16-17(3,11)12)5(4-10)13-8(7)15-9/h4-8H,1-3H3/t5-,6+,7-,8-/m1/s1

InChI Key

QIEKMISTMPEKIE-ULAWRXDQSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)OS(=O)(=O)C)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C=O)OS(=O)(=O)C)C

Origin of Product

United States

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